REACTION_CXSMILES
|
N1C=CC=CC=1.[O:7]1[CH2:12][CH2:11]OCC1.[Cl:13][P:14]1[O:19]C(=O)[C:17]2[CH:21]=[CH:22][CH:23]=C[C:16]=2[O:15]1>O1CCOCC1>[Cl:13][P:14]1(=[O:19])[O:15][CH2:16][C:17]2[CH:21]=[CH:22][CH:23]=[CH:11][C:12]=2[O:7]1 |f:0.1|
|
Name
|
pyridine dioxane
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1.O1CCOCC1
|
Name
|
|
Quantity
|
100 μL
|
Type
|
reactant
|
Smiles
|
ClP1OC2=C(C(O1)=O)C=CC=C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY |
Name
|
|
Type
|
product
|
Smiles
|
ClP1(OC2=C(CO1)C=CC=C2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |